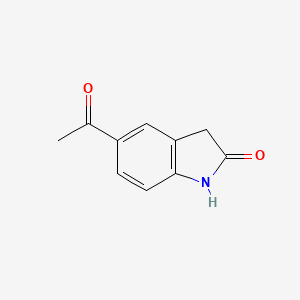

5-Acetyloxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6(12)7-2-3-9-8(4-7)5-10(13)11-9/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMQSJQDTTZJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436865 | |

| Record name | 5-ACETYLOXINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64483-69-8 | |

| Record name | 5-ACETYLOXINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Acetyloxindole CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyloxindole, a derivative of the oxindole heterocyclic scaffold, is a compound of interest within chemical and pharmaceutical research. However, publicly available information regarding its specific CAS number, detailed physicochemical properties, and comprehensive biological activities remains limited. This technical guide aims to consolidate the currently accessible information and provide a framework for future research endeavors. Due to the scarcity of data specifically for this compound, information from closely related and structurally similar compounds will be referenced to infer potential characteristics and guide experimental design.

Chemical Identification and Properties

A definitive CAS number for this compound (systematically named 5-acetyl-1,3-dihydro-2H-indol-2-one) is not readily found in major chemical databases. This suggests that it is a relatively uncommon compound that has not been extensively synthesized or characterized. For comparison, the closely related isomer, N-acetyloxindole, has the CAS number 21905-78-2.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods can provide estimated properties for this compound. These predictions are useful for initial experimental design, such as selecting appropriate solvent systems for synthesis and purification.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.19 g/mol | |

| Appearance | Likely a solid at room temperature | Based on the properties of similar oxindole derivatives. |

| Melting Point | Not available | For comparison, N-acetyloxindole has a melting point of 127-131 °C. |

| Boiling Point | Not available | N-acetyloxindole has a predicted boiling point of 399.8 °C at 760 mmHg. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Based on the general solubility of oxindole derivatives. |

| pKa | Not available |

Note: These values are predictions and should be confirmed through experimental validation.

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

5-Acetyloxindole molecular structure and weight

Disclaimer: The initial request specified "5-Acetyloxindole." However, a thorough literature and database search revealed a lack of consistent and substantial information for a compound with this specific name. It is plausible that the intended compound of interest was N-Acetyloxindole (also known as 1-Acetylindolin-2-one), for which there is available scientific data. This technical guide will, therefore, focus on the molecular structure, properties, and available biological information for N-Acetyloxindole.

Molecular Structure and Properties

N-Acetyloxindole is a derivative of oxindole where an acetyl group is attached to the nitrogen atom of the indolin-2-one core.

Molecular Formula: C₁₀H₉NO₂

Molecular Weight: 175.18 g/mol [1][2]

Below is a diagram of the molecular structure of N-Acetyloxindole.

Caption: Molecular structure of N-Acetyloxindole.

Quantitative Data Summary

The following table summarizes the key quantitative data for N-Acetyloxindole.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| CAS Number | 21905-78-2 | [1] |

| Melting Point | 127-131 °C | [1] |

| Boiling Point | 399.8 °C at 760 mmHg | [1] |

| Density | 1.275 g/cm³ | [1] |

Experimental Protocols

Synthesis of N-Acetyloxindole

A common method for the synthesis of N-Acetyloxindole involves the acetylation of 2-oxoindole (oxindole) using acetic anhydride.

Reaction: 2-oxoindole + Acetic Anhydride → N-Acetyloxindole + Acetic Acid

Materials:

-

2-oxoindole

-

Acetic anhydride

-

Pyridine (as a catalyst, optional)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve 2-oxoindole in an anhydrous solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring. A catalytic amount of pyridine can be added to facilitate the reaction.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

-

Extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization to obtain pure N-Acetyloxindole.

Below is a diagram illustrating the experimental workflow for the synthesis of N-Acetyloxindole.

References

Synthesis of 5-Acetyloxindole from 5-Aminoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed multi-step synthesis of 5-acetyloxindole, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 5-aminoindole. The synthesis involves a three-step reaction sequence: diazotization followed by hydroxylation of 5-aminoindole to yield 5-hydroxyindole, subsequent oxidation to 5-hydroxyoxindole, and final acetylation to produce the target molecule. This guide provides detailed experimental protocols, quantitative data in tabular format, and logical workflow diagrams to facilitate replication and further investigation in a research and development setting.

Synthetic Pathway Overview

The conversion of 5-aminoindole to this compound is proposed to proceed through the following three key transformations:

-

Step 1: Diazotization and Hydroxylation. The amino group of 5-aminoindole is first converted to a diazonium salt, which is subsequently displaced by a hydroxyl group under aqueous acidic conditions, characteristic of a Sandmeyer-type reaction, to yield 5-hydroxyindole.[1][2][3]

-

Step 2: Oxidation. The resulting 5-hydroxyindole is then oxidized at the C2 position of the indole ring to form the corresponding lactam, 5-hydroxyoxindole. This transformation can be achieved using various oxidizing agents.

-

Step 3: Acetylation. Finally, the phenolic hydroxyl group of 5-hydroxyoxindole is acetylated to afford the desired product, this compound.

The overall synthetic scheme is depicted below:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data for each reaction is summarized in the accompanying tables.

Step 1: Synthesis of 5-Hydroxyindole from 5-Aminoindole

This step involves the diazotization of the primary aromatic amine of 5-aminoindole, followed by a copper-catalyzed hydroxylation.[1][2]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-aminoindole in dilute sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

In a separate beaker, prepare a solution of copper(II) sulfate in water and heat it to boiling.

-

Carefully add the cold diazonium salt solution to the hot copper sulfate solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue heating the mixture for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure 5-hydroxyindole.

Table 1: Reagents and Conditions for the Synthesis of 5-Hydroxyindole

| Reagent/Parameter | Molar Ratio (to 5-aminoindole) | Concentration/Amount | Temperature (°C) | Time (h) |

| 5-Aminoindole | 1.0 | - | - | - |

| Sodium Nitrite | 1.1 | - | 0-5 | 0.5 |

| Sulfuric Acid | Excess | Dilute | 0-5 | 0.5 |

| Copper(II) Sulfate | Catalytic | - | 100 | 0.5 |

| Solvent | - | Water | - | - |

| Expected Yield | - | Moderate | - | - |

Step 2: Synthesis of 5-Hydroxyoxindole from 5-Hydroxyindole

This step utilizes an oxidation reaction to convert the indole to an oxindole. A green chemistry approach using Oxone and a halide catalyst is presented here.[4][5]

Experimental Protocol:

-

To a solution of 5-hydroxyindole and potassium bromide (KBr) in a mixture of tert-butanol and water (20:1) at room temperature, add Oxone in one portion.[6]

-

Stir the reaction mixture vigorously for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-hydroxyoxindole.

-

Purify the crude product by flash column chromatography.

Table 2: Reagents and Conditions for the Synthesis of 5-Hydroxyoxindole

| Reagent/Parameter | Molar Ratio (to 5-hydroxyindole) | Concentration (M) | Temperature (°C) | Time (h) |

| 5-Hydroxyindole | 1.0 | 0.1 | Room Temperature | 1-4 |

| Oxone | 1.2 | - | Room Temperature | 1-4 |

| Potassium Bromide | 0.1 | - | Room Temperature | 1-4 |

| Solvent | - | t-BuOH/H₂O (20:1) | - | - |

| Expected Yield | - | Good to Excellent | - | - |

Step 3: Synthesis of this compound from 5-Hydroxyoxindole

The final step involves the acetylation of the phenolic hydroxyl group of 5-hydroxyoxindole.

Experimental Protocol:

-

Dissolve 5-hydroxyoxindole in a suitable solvent such as pyridine or a mixture of acetic anhydride and a catalytic amount of a strong acid.

-

Add acetic anhydride dropwise to the solution at room temperature.

-

Stir the reaction mixture for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-water to quench the excess acetic anhydride.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize or purify the crude product by column chromatography to yield this compound.

Table 3: Reagents and Conditions for the Synthesis of this compound

| Reagent/Parameter | Molar Ratio (to 5-hydroxyoxindole) | Solvent | Temperature (°C) | Time (h) |

| 5-Hydroxyoxindole | 1.0 | Pyridine | Room Temperature | 2-6 |

| Acetic Anhydride | 1.2-1.5 | - | Room Temperature | 2-6 |

| Expected Yield | - | High | - | - |

Workflow and Relationship Diagrams

The following diagrams illustrate the logical flow of the experimental work and the relationships between the key steps.

Figure 2: Detailed experimental workflow.

Conclusion

This technical guide outlines a feasible and detailed synthetic route for the preparation of this compound from 5-aminoindole. The proposed three-step synthesis employs well-established organic reactions and provides clear, actionable protocols for researchers in the field of drug discovery and development. The provided quantitative data and workflow diagrams are intended to serve as a valuable resource for the successful synthesis and further exploration of this important chemical entity. It is recommended that each step be optimized for yield and purity in a laboratory setting.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 6. bio-protocol.org [bio-protocol.org]

Biological activity of 5-Acetyloxindole and its derivatives

An In-depth Technical Guide on the Biological Activity of 5-Acetyloxindole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds of significant therapeutic interest. Among its various substituted forms, this compound serves as a crucial intermediate and a core structure for the development of a diverse range of biologically active molecules. The presence of the acetyl group at the 5-position offers a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space and the optimization of pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their potential as therapeutic agents.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically begins with the appropriate indole precursor, followed by modifications to introduce the acetyl group and other desired functionalities.

A common synthetic route involves the Friedel-Crafts acylation of an oxindole. For instance, 3,5-diacetylindole can be synthesized from the acetylation of 3-acetylindole using acetyl chloride and aluminum chloride in a suitable solvent like nitrobenzene or methylene chloride.[1] Palladium-catalyzed cross-coupling reactions are also employed to synthesize 5-acylindoles, which can be precursors to this compound derivatives.[1]

One documented synthesis of oxindole derivatives involves the reaction of 5-amino-2-oxindole with 2-chloro-acetylchloride, followed by reaction with other intermediates and a subsequent Knoevenagel condensation to yield the final products.[2]

Biological Activities

Derivatives of the broader indole and oxindole class, including those with functionalities at the 5-position, exhibit a wide spectrum of biological activities.

Anticancer Activity

A significant area of investigation for oxindole derivatives is their potential as anticancer agents. These compounds have been shown to exert cytotoxic effects against various cancer cell lines. For example, certain indole-chalcone derivatives have demonstrated sensitivity against triple-negative breast cancer cells (MDA-MB-231) with IC50 values in the micromolar range.[3] Another study on 5-hydroxyindole-3-carboxylic acid esters, which share a similar substitution pattern, identified compounds with potent cytotoxicity against MCF-7 breast cancer cells, with one derivative showing a half-maximal effective concentration of 4.7 µM.[4]

The anticancer mechanism of these derivatives can be multifaceted, including the induction of apoptosis, inhibition of microtubule polymerization, and modulation of protein kinases and histone deacetylases.[2][5] For instance, some chalcone-indole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[3]

Enzyme Inhibition

This compound derivatives have been explored as inhibitors of various enzymes implicated in disease pathogenesis.

-

Kinase Inhibition: The azaindole scaffold, a bioisostere of the indole ring system, is a well-established pharmacophore for kinase inhibitors due to its ability to form hydrogen bonds within the ATP-binding site of kinases.[6] This suggests that this compound derivatives could also be designed as potent kinase inhibitors for targets such as AAK1, ALK, CDKs, and PI3K.[6]

-

α-Glucosidase Inhibition: A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as α-glucosidase inhibitors, with some compounds showing significantly better inhibitory activity than the standard drug acarbose.[7] This highlights the potential of substituted oxindoles in the management of diabetes.

-

5-Lipoxygenase (5-LOX) Inhibition: Isoxazole derivatives have been investigated for their 5-LOX inhibitory activity, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[8] Given the structural similarities, this compound-based compounds could also be explored for their potential to inhibit 5-LOX.

Quantitative Data Summary

The following tables summarize the reported biological activity data for various indole and oxindole derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Indole/Oxindole Derivatives

| Compound Class | Cancer Cell Line | IC50 / GI50 | Reference |

| Indole-chalcone derivatives | MDA-MB-231 | 13-19 µmol/L | [3] |

| Chalcone-indole derivative 12 | Various | 0.22-1.80 µmol/L | [3] |

| Quinoline-indole derivative 13 | Various | 2-11 nmol/L | [3] |

| 3-amino-1H-7-azaindole derivative 25 | HeLa | 3.7 µmol/L | [3] |

| 3-amino-1H-7-azaindole derivative 25 | HepG2 | 8.0 µmol/L | [3] |

| 3-amino-1H-7-azaindole derivative 25 | MCF-7 | 19.9 µmol/L | [3] |

| 5-hydroxyindole-3-carboxylic acid ester 5d | MCF-7 | 4.7 µM | [4] |

| Aglycone indole based alkaloids | H1299 | 3.79-4.24 μM | [2] |

| Oxindole-pyrazole derivative 5 | HeLa, A549, MCF7, DU145 | ~3 µM (average) | [9] |

Table 2: Enzyme Inhibitory Activity of Indole/Oxindole Derivatives

| Compound Class | Target Enzyme | IC50 | Reference |

| Quinoline-indole derivative 13 | Tubulin polymerization | 2.09 µmol/L | [3] |

| 5-fluoro-2-oxindole derivative 3d | α-glucosidase | 49.89 ± 1.16 μM | [7] |

| 5-fluoro-2-oxindole derivative 3f | α-glucosidase | 35.83 ± 0.98 μM | [7] |

| 5-fluoro-2-oxindole derivative 3i | α-glucosidase | 56.87 ± 0.42 μM | [7] |

| Isoxazole derivative C6 | 5-Lipoxygenase | < IC50 of reference | [8] |

| Isoxazole derivative 3 | 5-Lipoxygenase | 8.47 μM | [8] |

Mechanism of Action and Signaling Pathways

The biological effects of this compound and its derivatives are mediated through their interaction with various cellular targets and modulation of key signaling pathways.

Inhibition of Tubulin Polymerization

Several indole derivatives exert their anticancer effects by interfering with microtubule dynamics. They can bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest and ultimately apoptosis.

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Kinase Inhibition and Downstream Signaling

Many oxindole derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling. By blocking the activity of kinases involved in cell proliferation, survival, and angiogenesis, these compounds can effectively halt tumor growth. A common target is the family of receptor tyrosine kinases (RTKs).

Caption: Inhibition of RTK signaling by this compound derivatives.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivative in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer

-

This compound derivative stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Protocol:

-

Prepare serial dilutions of the this compound derivative in kinase reaction buffer.

-

In a 384-well plate, add the compound dilutions.

-

Add the kinase and its specific substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the detection reagent as per the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities, particularly in the areas of oncology and enzyme inhibition. The versatility of the this compound scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action for novel derivatives. The development of more selective kinase inhibitors and the exploration of their potential in combination therapies are also promising avenues for further investigation. The continued exploration of the chemical space around the this compound core is likely to yield novel therapeutic candidates for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

5-Acetyloxindole: A Versatile Scaffold for Innovations in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. Its unique structural features have made it a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Within this esteemed class of compounds, 5-acetyloxindole emerges as a particularly valuable building block. The presence of a reactive acetyl group at the C5 position of the oxindole core provides a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and its potential as a foundational element in the design and development of novel therapeutics.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-oxindole. This electrophilic aromatic substitution introduces the acetyl group at the C5 position, which is activated by the electron-donating nature of the lactam nitrogen.

Diagram 1: Proposed Synthesis of this compound

Experimental Protocol: Friedel-Crafts Acylation of 2-Oxindole (Proposed)

-

Reaction Setup: To a stirred solution of 2-oxindole (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Addition of Acylating Agent: Acetyl chloride (1.2 equivalents) is added dropwise to the suspension over a period of 30 minutes.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred for 30 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford this compound.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Estimated: 150-160 °C (based on similar structures) |

| Solubility | Soluble in DMSO, DMF, and hot ethanol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.6 (s, 1H, NH), 7.8-7.7 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 3.5 (s, 2H, CH₂), 2.5 (s, 3H, COCH₃) (Predicted) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 196.5, 176.0, 148.0, 131.5, 130.0, 128.5, 125.0, 109.0, 36.0, 26.5 (Predicted) |

| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1710 (C=O, lactam), ~1680 (C=O, ketone), ~1620 (C=C, aromatic) (Predicted) |

| Mass Spectrum (EI) | m/z (%): 175 (M⁺), 160, 132 (Predicted) |

This compound as a Synthetic Building Block

The acetyl group of this compound is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions, making it an excellent starting point for the synthesis of more complex molecules.

Knoevenagel Condensation

The Knoevenagel condensation of this compound with aromatic aldehydes provides a straightforward route to α,β-unsaturated ketone derivatives, which are valuable intermediates in their own right.

Diagram 2: Knoevenagel Condensation of this compound

-

Reaction Setup: A mixture of this compound (1 equivalent), benzaldehyde (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in absolute ethanol is refluxed for 4-6 hours.

-

Product Formation: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and dried under vacuum to yield the desired (E)-3-(1,3-dihydro-2-oxo-indol-5-yl)-1-phenyl-propenone.

Chalcone Synthesis

The Claisen-Schmidt condensation of this compound with aromatic aldehydes in the presence of a strong base affords chalcone derivatives. Chalcones are a well-known class of bioactive compounds with a broad spectrum of pharmacological activities.

-

Reaction Setup: To a solution of this compound (1 equivalent) and an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1 equivalent) in ethanol, an aqueous solution of sodium hydroxide (40%) is added dropwise at 0-5 °C.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up: The mixture is then poured into crushed ice and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried.

-

Purification: The crude product is recrystallized from ethanol to give the pure chalcone derivative.

Applications in Drug Discovery

The oxindole core is a key pharmacophore in a number of approved drugs and clinical candidates, particularly in the oncology field. The ability to readily functionalize the this compound scaffold makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization.

Derivatives of this compound can be explored for a variety of therapeutic targets, including but not limited to:

-

Kinase Inhibition: The oxindole nucleus is a well-established hinge-binding motif for many protein kinases. Modifications of the acetyl group can lead to the discovery of potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.

-

Antimicrobial Agents: Indole and oxindole derivatives have shown promising activity against a range of bacterial and fungal pathogens.

-

Antiviral and Antiparasitic Drugs: The diverse functionalities that can be introduced from the 5-acetyl group allow for the exploration of novel pharmacophores with potential antiviral and antiparasitic activities.

Diagram 3: Drug Discovery Workflow with this compound

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis with significant potential in the field of drug discovery. Its straightforward synthesis and the reactivity of its acetyl group provide medicinal chemists with a powerful tool to generate novel and diverse molecular scaffolds. The established biological importance of the oxindole core further underscores the potential for discovering new therapeutic agents derived from this promising starting material. This guide serves as a foundational resource for researchers looking to harness the synthetic utility of this compound in their drug development endeavors.

Potential Therapeutic Applications of 5-Substituted Oxindoles: A Technical Guide

Disclaimer: While the initial topic of interest was 5-Acetyloxindole, a comprehensive literature search revealed a scarcity of specific data for this particular compound. Therefore, this technical guide focuses on a closely related and well-researched class of compounds, 5-Fluoro-2-oxindole derivatives , to provide a detailed overview of the therapeutic potential within this scaffold. The principles, experimental methodologies, and potential mechanisms of action discussed herein are likely to have relevance for other 5-substituted oxindoles, including this compound.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Modifications at the C5 position of the oxindole ring have been shown to significantly influence the pharmacological properties of these molecules, leading to the development of potent inhibitors of various enzymes implicated in disease. This guide explores the therapeutic potential of 5-fluoro-2-oxindole derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. These compounds have shown promise as anticancer agents and inhibitors of enzymes such as α-glucosidase, highlighting their potential in the treatment of cancer and diabetes.[2][3]

Synthesis of 5-Fluoro-2-Oxindole Derivatives

A general and efficient method for the synthesis of 5-fluoro-2-oxindole derivatives involves the Knoevenagel condensation of 5-fluoro-2-oxindole with various substituted aromatic aldehydes.[2]

General Experimental Protocol: Synthesis of (Z)-3-(substituted-benzylidene)-5-fluoroindolin-2-ones

Materials:

-

5-Fluoro-2-oxindole

-

Substituted aromatic aldehydes

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 5-fluoro-2-oxindole (1.0 mmol, 1.0 equivalent) in ethanol, add the desired substituted aromatic aldehyde (1.5 mmol, 1.5 equivalents).

-

Add potassium hydroxide (6.0 mmol, 6.0 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.[2]

This synthetic route is versatile and allows for the generation of a diverse library of 5-fluoro-2-oxindole derivatives by varying the substituted aldehyde.

Therapeutic Applications and Biological Activity

5-Fluoro-2-oxindole derivatives have demonstrated significant potential in several therapeutic areas, most notably in cancer and metabolic diseases.

Anticancer Activity

Several 5-fluoro-2-oxindole derivatives have been investigated for their anticancer properties. For instance, compound 3g from a synthesized series demonstrated significant growth inhibition against a panel of human cancer cell lines.[3]

Table 1: In Vitro Anticancer Activity of Selected 5-Fluoro-2-Oxindole Derivatives [3]

| Compound | Cancer Cell Line | Growth Inhibition (%) |

| 3g | Leukemia | >70 |

| Breast Cancer (T-47D) | 96.17 | |

| Ovarian Cancer (NCI/ADR-RES) | 95.13 | |

| Lung Cancer (HOP-92) | 95.95 | |

| CNS Cancer (SNB-75) | 89.91 |

The mechanism of anticancer activity for some of these derivatives is believed to involve the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial for tumor angiogenesis.[3]

α-Glucosidase Inhibition

A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[2] Several compounds exhibited potent inhibition, suggesting their potential as therapeutic agents for type 2 diabetes.

Table 2: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-Oxindole Derivatives [2]

| Compound | IC50 (µM) |

| 3d | 49.89 ± 1.16 |

| 3f | 35.83 ± 0.98 |

| 3i | 56.87 ± 0.42 |

| Acarbose (Reference) | 569.43 ± 43.72 |

The data indicates that these compounds are significantly more potent than the reference drug, acarbose.

Mechanism of Action

The therapeutic effects of 5-fluoro-2-oxindole derivatives are attributed to their ability to interact with and modulate the activity of specific biological targets.

Kinase Inhibition in Cancer

In the context of cancer, these compounds often function as ATP-competitive kinase inhibitors. The oxindole core mimics the adenine region of ATP and forms crucial hydrogen bonds with the hinge region of the kinase's active site. Substituents at the C5 position can further enhance binding affinity and selectivity.

References

- 1. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Acetyloxindole: A Technical Review of a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds and approved therapeutics. While specific literature on 5-Acetyloxindole is notably scarce, the broader class of 5-substituted oxindoles has garnered significant attention for its diverse pharmacological activities, particularly as potent kinase inhibitors in oncology. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of 5-substituted oxindoles, using this information to build a predictive framework for the properties and potential applications of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.

Introduction to the Oxindole Scaffold

The oxindole ring system, a bicyclic aromatic structure composed of a fused benzene and pyrrolidone ring, is a cornerstone in drug discovery. Its rigid conformation and ability to participate in various non-covalent interactions make it an ideal framework for designing targeted therapeutics. Substitutions on the oxindole core, particularly at the 5-position of the benzene ring, have been shown to significantly modulate the biological activity of these compounds, leading to the development of potent and selective inhibitors of various enzymes, with a pronounced focus on protein kinases.[1][2]

Synthesis of 5-Substituted Oxindoles

A general experimental protocol for this type of synthesis is as follows:

Experimental Protocol: Palladium-Catalyzed Synthesis of 5-Substituted Oxindoles [3][4]

-

Substrate Preparation: The appropriately substituted aniline (e.g., 4-aminoacetophenone for the synthesis of this compound) is reacted with chloroacetyl chloride in the presence of a base to form the corresponding N-(substituted phenyl)-2-chloroacetamide.

-

Cyclization Reaction: The resulting α-chloroacetanilide is subjected to an intramolecular Heck-type reaction. A typical reaction setup would involve dissolving the substrate in an appropriate solvent (e.g., toluene or dioxane) with a palladium catalyst (e.g., palladium acetate), a phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl), and a base (e.g., triethylamine).

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a duration determined by reaction monitoring (typically several hours).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired 5-substituted oxindole.

This method offers good yields and tolerates a wide range of functional groups, making it a versatile approach for the synthesis of a library of 5-substituted oxindoles, including the target this compound.

Biological Activity and Therapeutic Potential

The oxindole scaffold is a key component in several FDA-approved drugs, highlighting its therapeutic relevance.[1][2] Research has demonstrated that 5-substituted oxindoles exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][5] A significant area of investigation has been their role as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2]

Kinase Inhibition

Many 5-substituted oxindole derivatives have been identified as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Bruton's Tyrosine Kinase (BTK).[1][2] By targeting these kinases, these compounds can disrupt key signaling pathways involved in tumor growth, angiogenesis, and cell survival.

The following table summarizes quantitative data for the biological activity of several representative 5-substituted oxindoles, illustrating the impact of the 5-substituent on their inhibitory potency.

| Compound/Derivative | Target Kinase(s) | IC50 (µM) | Cell Line | Reference |

| 5-fluoro-2-oxindole derivative 3f | α-glucosidase | 35.83 ± 0.98 | - | [6] |

| 5-fluoro-2-oxindole derivative 3d | α-glucosidase | 49.89 ± 1.16 | - | [6] |

| 5-cyano-oxindole 11 | GSK3β | 3.37 | - | [7] |

| 5-chlorooxindole-based hybrid 9f | - | 19.26 ± 0.65 | MCF-7 | [8] |

| 5-methyl-oxindole derivative 6e | - | 0.39 ± 0.05 | - | [8] |

| Spiro oxindole derivative 6 | - | 3.55 ± 0.49 | MCF-7 | [9] |

| Spiro oxindole derivative 6 | - | 4.40 ± 0.468 | MDA-MB-231 | [9] |

| Oxindole-based compound III | FLT3 kinase | 2.49 | - | [10] |

| Oxindole-based compound III | - | 4.3 | MV4-11 | [10] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many biologically active 5-substituted oxindoles is the inhibition of protein kinase activity. These compounds typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby interrupting the signaling cascade.

A representative signaling pathway often targeted by oxindole derivatives is the Receptor Tyrosine Kinase (RTK) pathway, which plays a central role in cell proliferation, survival, and angiogenesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]

- 5. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00913H [pubs.rsc.org]

- 8. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Acetyloxindole: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyloxindole (also known as N-Acetyloxindole), a synthetically derived oxindole compound. While the initial query concerned "5-Acetyloxindole," extensive research indicates that 1-Acetyloxindole (CAS 21905-78-2) is the compound of significant scientific interest. This document details its discovery, historical development, physicochemical properties, and key biological activities. Particular focus is given to its roles as a P2Y1 purinergic receptor antagonist and a potential inhibitor of salicylate synthase in Mycobacterium tuberculosis. Detailed experimental protocols, quantitative biological data, and a visualization of its role in the purinergic signaling pathway are provided to support further research and drug development efforts.

Introduction and Discovery

The oxindole scaffold is a prominent structural motif found in numerous natural products and synthetic compounds of medicinal importance. The introduction of an acetyl group at the nitrogen atom (position 1) of the oxindole core yields 1-Acetyloxindole, a compound that has garnered attention for its specific biological activities.

Key Historical Milestones:

-

The study of oxindole chemistry dates back to the 19th century, with significant interest in its synthesis and reactivity.

-

The development of various acylation methods throughout the 20th century provided the chemical tools necessary for the preparation of N-acyl derivatives like 1-Acetyloxindole.

-

More recently, 1-Acetyloxindole has been identified as a valuable tool compound and a potential therapeutic lead, particularly in the fields of thrombosis and infectious diseases.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Acetyloxindole is presented in the table below.

| Property | Value | Reference |

| CAS Number | 21905-78-2 | |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.19 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 127-131 °C | |

| Boiling Point | 399.8 °C at 760 mmHg | |

| Density | 1.275 g/cm³ | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Synthesis and Characterization

The most common and direct method for the synthesis of 1-Acetyloxindole is the N-acetylation of oxindole.

General Experimental Protocol for the Synthesis of 1-Acetyloxindole

Materials:

-

Oxindole

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve oxindole (1 equivalent) in dichloromethane.

-

Addition of Reagents: Add pyridine (1.2 equivalents) to the solution. Cool the mixture in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding 1M HCl solution. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 1-Acetyloxindole as a pure solid.

Characterization Data

The structure of the synthesized 1-Acetyloxindole should be confirmed by spectroscopic methods.

| Spectroscopy | Expected Data |

| ¹H NMR | Peaks corresponding to the aromatic protons of the oxindole ring, the methylene protons at the 3-position, and a singlet for the acetyl methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and acetyl), the aromatic carbons, the methylene carbon, and the acetyl methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the amide and acetyl carbonyl groups (typically around 1700-1750 cm⁻¹), and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 1-Acetyloxindole. |

Biological Activities and Drug Development Potential

1-Acetyloxindole has emerged as a compound of interest due to its specific interactions with biological targets, suggesting its potential as a therapeutic agent.

P2Y1 Purinergic Receptor Antagonism

The P2Y1 receptor is a G-protein coupled receptor that plays a crucial role in ADP-mediated platelet aggregation. Antagonists of this receptor are of significant interest as potential antithrombotic agents.[1]

Mechanism of Action:

1-Acetyloxindole acts as an antagonist at the P2Y1 receptor, inhibiting the downstream signaling cascade that leads to platelet activation and aggregation. This activity makes it a valuable tool for studying purinergic signaling and a potential starting point for the development of new antiplatelet therapies.

Quantitative Data:

Inhibition of Mycobacterium tuberculosis Salicylate Synthase

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the synthesis of siderophores, such as mycobactin, for iron acquisition, which is essential for its survival and virulence. Salicylate synthase (MbtI) is a key enzyme in the mycobactin biosynthesis pathway.[2]

Mechanism of Action:

1-Acetyloxindole has been identified as a potential inhibitor of MbtI. By blocking this enzyme, it can disrupt the iron-scavenging ability of the bacteria, thereby inhibiting its growth. This presents a novel target for the development of new anti-tuberculosis drugs.

Quantitative Data:

Similar to its P2Y1 antagonist activity, specific inhibitory concentrations (e.g., IC50) for 1-Acetyloxindole against MbtI are a subject for further detailed investigation. The initial identification suggests a promising avenue for the development of more potent derivatives.

Signaling Pathway and Experimental Workflow Diagrams

Purinergic P2Y1 Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of the P2Y1 receptor and the putative point of inhibition by a P2Y1 antagonist like 1-Acetyloxindole.

Caption: P2Y1 Receptor Signaling Pathway and Inhibition.

General Experimental Workflow for Synthesis and Characterization

The following diagram outlines the typical workflow for the synthesis and characterization of 1-Acetyloxindole.

Caption: Synthesis and Characterization Workflow.

Conclusion and Future Directions

1-Acetyloxindole is a synthetically accessible compound with demonstrated biological activities that warrant further investigation. Its role as a P2Y1 receptor antagonist and a potential inhibitor of a key enzyme in Mycobacterium tuberculosis positions it as a valuable lead compound in drug discovery programs for antithrombotic and anti-infective agents. Future research should focus on elucidating its precise binding mode and potency through detailed quantitative assays and structural biology studies. Furthermore, the synthesis and evaluation of analogs of 1-Acetyloxindole could lead to the development of more potent and selective therapeutic candidates. This guide provides a foundational resource for researchers embarking on such endeavors.

References

5-Acetyloxindole: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information and handling precautions for 5-Acetyloxindole (CAS No. 64483-69-8). The content is intended to support researchers, scientists, and drug development professionals in implementing safe laboratory practices when working with this compound. This document synthesizes available safety data, outlines relevant experimental methodologies for hazard assessment, and provides visual workflows for risk management and handling procedures.

GHS Hazard Classification and Statements

This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following pictograms and hazard statements summarize the potential risks associated with this compound.

Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Data

Comprehensive toxicological studies providing specific quantitative data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not publicly available at the time of this publication. The Safety Data Sheet for this compound explicitly states "no data available" for these metrics.

In the absence of specific experimental values for this compound, the following table outlines the GHS classification criteria for the assigned hazard statements. This provides a basis for understanding the potential toxicity of the compound.

| Hazard Statement | GHS Hazard Class & Category | GHS Classification Criteria (for the assigned category) |

| H302 | Acute toxicity, oral (Category 4) | Acute Toxicity Estimate (ATE) for oral exposure: > 300 and ≤ 2000 mg/kg body weight. |

| H315 | Skin corrosion/irritation (Category 2) | Causes reversible skin irritation. Mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or for oedema in at least 2 of 3 tested animals. |

| H319 | Serious eye damage/eye irritation (Category 2A) | Causes reversible eye irritation within 21 days. Mean score of ≥ 1 for corneal opacity or iritis, or ≥ 2 for conjunctival redness or chemosis in at least 2 of 3 tested animals. |

| H335 | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Transient target organ effects (respiratory tract irritation) for which a chemical may not meet the criteria to be classified in Categories 1 or 2. |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not available, the following sections describe the standard OECD (Organisation for Economic Co-operation and Development) guidelines for the experimental protocols that would be employed to determine the GHS hazard classifications.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined starting level. The outcome of this first step (number of animals surviving or moribund) determines the next step, which could involve dosing another group of animals at a lower or higher dose level.

-

Animal Model: Healthy, young adult female rats are the preferred species.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weight is recorded weekly.

-

At the end of the study, all animals are subjected to gross necropsy.

-

-

Classification: The substance is classified into one of the GHS categories based on the number of animals that die at specific dose levels.

Acute Dermal Irritation (OECD Guideline 404)[1]

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation.[1]

-

Principle: The test substance is applied to a small area of the skin of an experimental animal, and the degree of irritation is observed and scored over a specified period.[1]

-

Animal Model: The albino rabbit is the recommended species.[1]

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the animal.

-

The test substance (0.5 g or 0.5 mL) is applied to a small area of the skin and covered with a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored according to a standardized scale.

-

-

Classification: The substance is classified as a skin irritant if it produces reversible inflammatory changes in the skin.[1]

Acute Eye Irritation (OECD Guideline 405)[2][3][4][5]

This test is designed to evaluate the potential of a substance to cause eye irritation or damage.[2][3][4][5]

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation is then evaluated by scoring lesions of the cornea, iris, and conjunctiva.[2][3][4][5]

-

Animal Model: The albino rabbit is the preferred species.[2]

-

Procedure:

-

The test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.[2][3]

-

The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[3][5]

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.[4]

-

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.[2][4]

Acute Inhalation Toxicity (OECD Guideline 403)[6][7][8]

This guideline outlines the procedure for assessing the toxicity of a substance upon inhalation.[6][7][8]

-

Principle: Animals are exposed to the test substance, typically for 4 hours, in a whole-body or nose-only inhalation chamber. The concentration that is lethal to 50% of the test animals (LC50) is determined.[8]

-

Animal Model: The rat is the preferred species.[8]

-

Procedure:

-

Groups of animals are exposed to different concentrations of the test substance as a gas, vapor, or aerosol.

-

Animals are observed for signs of toxicity during and after exposure for a period of 14 days.

-

Mortality, clinical signs, and body weight changes are recorded.

-

A gross necropsy is performed on all animals.

-

-

Classification: The substance is classified into a GHS category based on its LC50 value.[8]

Handling Precautions and Risk Management

Given the hazardous properties of this compound, a thorough risk assessment should be conducted before any handling. The following workflows and precautions are recommended.

Chemical Risk Assessment Workflow

A systematic approach to risk assessment is crucial for ensuring laboratory safety. The following diagram illustrates a general workflow for assessing and mitigating the risks associated with handling chemical compounds like this compound.

Caption: A workflow for assessing and managing the risks of handling this compound.

Recommended Handling Procedures for Powdered this compound

As this compound is a solid, likely in powdered form, specific precautions should be taken to minimize inhalation and dermal exposure. The hierarchy of controls should be applied to determine the most effective safety measures.

Caption: A hierarchy of controls for the safe handling of powdered this compound.

Specific Handling Precautions

-

Engineering Controls:

-

Always handle this compound in a well-ventilated area.

-

Use a certified chemical fume hood, especially when handling the powder, to avoid the formation and inhalation of dust and aerosols.

-

For weighing, a ventilated balance enclosure is recommended.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety glasses with side shields or goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.

-

-

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Remove contaminated clothing and wash it before reuse.

-

Storage and Disposal

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Do not allow the chemical to enter drains or waterways.

-

First-Aid Measures

-

If Swallowed: Rinse mouth. Get medical help.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

This technical guide is intended to provide comprehensive safety information based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment for their specific experimental conditions and to ensure that all appropriate safety precautions are in place. Always consult the most recent Safety Data Sheet for this compound before use.

References

- 1. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. nucro-technics.com [nucro-technics.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

Solubility of 5-Acetyloxindole: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Acetyloxindole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data for the parent compound, 2-Oxindole, as a predictive reference. This guide also outlines standard experimental protocols for solubility determination and presents a hypothetical signaling pathway to illustrate the potential biological context of oxindole derivatives.

Core Focus: Solubility and Experimental Methodologies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding the solubility of this compound in various solvents is therefore essential for formulation development, purification processes, and analytical method development.

Quantitative Solubility Data (Proxy Data for 2-Oxindole)

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |

| Methanol | 278.15 | 1.85 |

| 288.15 | 2.54 | |

| 298.15 | 3.48 | |

| 308.15 | 4.75 | |

| 318.15 | 6.45 | |

| Ethanol | 278.15 | 1.21 |

| 288.15 | 1.69 | |

| 298.15 | 2.36 | |

| 308.15 | 3.28 | |

| 318.15 | 4.54 | |

| Isopropanol | 278.15 | 0.68 |

| 288.15 | 0.98 | |

| 298.15 | 1.40 | |

| 308.15 | 1.98 | |

| 318.15 | 2.81 | |

| n-Butanol | 278.15 | 0.95 |

| 288.15 | 1.35 | |

| 298.15 | 1.90 | |

| 308.15 | 2.66 | |

| 318.15 | 3.71 | |

| Ethyl Acetate | 278.15 | 0.53 |

| 288.15 | 0.78 | |

| 298.15 | 1.15 | |

| 308.15 | 1.68 | |

| 318.15 | 2.44 | |

| Acetone | 278.15 | 2.11 |

| 288.15 | 2.89 | |

| 298.15 | 3.94 | |

| 308.15 | 5.34 | |

| 318.15 | 7.19 | |

| Acetonitrile | 278.15 | 1.39 |

| 288.15 | 1.95 | |

| 298.15 | 2.71 | |

| 308.15 | 3.75 | |

| 318.15 | 5.18 | |

| Toluene | 278.15 | 0.12 |

| 288.15 | 0.18 | |

| 298.15 | 0.28 | |

| 308.15 | 0.43 | |

| 318.15 | 0.66 | |

| Cyclohexane | 278.15 | 0.01 |

| 288.15 | 0.02 | |

| 298.15 | 0.03 | |

| 308.15 | 0.04 | |

| 318.15 | 0.06 | |

| 1,4-Dioxane | 278.15 | 2.35 |

| 288.15 | 3.21 | |

| 298.15 | 4.35 | |

| 308.15 | 5.86 | |

| 318.15 | 7.84 | |

| N,N-Dimethylformamide (DMF) | 278.15 | 10.25 |

| 288.15 | 12.87 | |

| 298.15 | 16.03 | |

| 308.15 | 19.85 | |

| 318.15 | 24.46 | |

| Dimethyl Sulfoxide (DMSO) | 278.15 | 15.67 |

| 288.15 | 19.23 | |

| 298.15 | 23.54 | |

| 308.15 | 28.76 | |

| 318.15 | 35.01 |

Note: The acetyl group at the 5-position of the oxindole ring is expected to influence solubility. Theoretical studies on oxindole derivatives suggest that the electrostatic interactions, dispersion, repulsion, and cavitation energies all contribute to the overall free energy of solvation.[2] The presence of the acetyl group, a polar substituent, may enhance solubility in polar solvents compared to the parent oxindole.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount. The following are detailed methodologies for key experiments commonly employed in pharmaceutical research.

Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, screw-cap vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to sediment. Alternatively, centrifugation or filtration (using a filter that does not adsorb the solute) can be used to separate the solid and liquid phases.

-

Quantification: An aliquot of the clear supernatant is carefully removed and diluted as necessary. The concentration of this compound in the saturated solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or in molar units.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for equilibrium solubility determination.

Hypothetical Signaling Pathway for Oxindole Derivatives

Oxindole and its derivatives have been reported to exhibit a range of biological activities, including potential anticancer effects. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a this compound analog, leading to the inhibition of cell proliferation. This is a generalized representation and requires experimental validation for this compound itself.

Caption: Hypothetical kinase inhibition pathway.

References

Methodological & Application

Synthesis of 5-Acetyloxindole: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the synthesis of 5-acetyloxindole, a key intermediate for various pharmacologically active compounds, is of significant interest. This document provides detailed application notes and a representative protocol for its preparation, primarily through the Friedel-Crafts acylation of oxindole.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The introduction of an acetyl group at the 5-position of the oxindole scaffold provides a handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of oxindole. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of the oxindole nucleus.

Principle of the Reaction: Friedel-Crafts Acylation

The Friedel-Crafts acylation of oxindole with an acylating agent, typically acetyl chloride or acetic anhydride, is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring of the oxindole molecule. The amide group in the oxindole ring is a moderate activating group and an ortho-, para-director. Due to steric hindrance at the ortho-positions (4 and 6), the acylation reaction is generally expected to occur regioselectively at the para-position (5-position).

Experimental Protocols

Materials and Equipment:

-

Oxindole

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene or Dichloromethane (CH₂Cl₂) (anhydrous)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (e.g., 2.2 equivalents) in a suitable anhydrous solvent such as nitrobenzene or dichloromethane.

-

Formation of Acylium Ion: Cool the suspension in an ice bath with stirring. Slowly add acetyl chloride (e.g., 1.1 equivalents) dropwise from the dropping funnel to the cooled suspension. The addition should be controlled to maintain a low temperature.

-

Addition of Oxindole: After the addition of acetyl chloride is complete, add oxindole (1.0 equivalent) portion-wise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Reaction: Once the addition of oxindole is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as it is highly exothermic and will generate HCl gas.

-

Work-up:

-

If nitrobenzene was used as the solvent, it can be removed by steam distillation.

-

If dichloromethane was used, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure product.

Data Presentation

The following table summarizes the key parameters and expected (but currently unconfirmed) data for the synthesis of this compound. Researchers should record their experimental data in a similar format for comparison and optimization.

| Parameter | Expected/Representative Value |

| Reactants | |

| Oxindole (molar ratio) | 1.0 |